Cas no 77-86-1 (Tris(hydroxymethyl)aminoethane)

Tris(hydroxymethyl)aminoethane structure
77-86-1 structure
상품 이름:Tris(hydroxymethyl)aminoethane
CAS 번호:77-86-1
MF:C4H11NO3
메가와트:121.1350
MDL:MFCD00004679
CID:34092
PubChem ID:6503

Tris(hydroxymethyl)aminoethane 화학적 및 물리적 성질

이름 및 식별자

    • Tris(hydroxymethyl)aminoethane
    • 2-Amino-2-hydroxymethyl-1,3-propanediol
    • TRIS
    • Tromethamine
    • Tromethane
    • tris(hydroxyme.)aminomethane
    • trizma base
    • Trometamol
    • tri(hydroxymethyl)methylamine
    • Trihydroxymethyl Aminomethane
    • Tris, Ultra Pure
    • Tris(hydroxymethyl)aminomethane, Ultra Pure
    • Tris, Pure Tris(hydroxymethyl)aminomethane, Pure
    • Tris(hydroxymethyl)aminomethane, Technical Grade
    • Tris, Tissue Culture Tested Tris(hydroxymethyl)aminomethane, Tissue Culture Tested
    • Tris, Alcohol Free Tris(hydroxymethyl)aminomethane, Alcohol Free
    • Tris(hydroxymethyl)aminomethane
    • Tris(hydroxymethyl)aminomethane [for Electrophoresis]
    • trimethylaminomethane
    • 2-Amino-2-(hydroxymethyl)-1,3-propanediol
    • 2-Amino-2-(hydroxymethyl)-1,3-propanediol(Technical)
    • 2M Tris(hydroxymethyl)aminomethane
    • Tri(hydroxymethyl)aminomethane
    • TRIS base
    • TRIS 1.5M pH 8.8
    • TRIS 2M SOLUTION pH 7.5
    • TRIS 2M SOLUTION pH 7.8
    • Pehanorm
    • riladyl
    • Talatrol
    • THAM
    • Tham-E
    • thamset
    • Tris,2M pH 7.5
    • Tris,2M pH 7.8
    • Tris-base
    • TRISMAT
    • Trizma
    • EPX-152
    • amino-2-(hydroxymethyl)-1,3-propanediol, 2-
    • Trimethylolaminomethane
    • 三羟甲基氨基甲烷
    • Tris (hydroxymethyl) aminoethane
    • Trisamine
    • 2-Amino-2-(hydroxymethyl)propane-1,3-diol
    • Tris buffer
    • Trisaminol
    • Trisamin
    • Trispuffer
    • Tutofusin tris
    • Tris-steril
    • Apiroserum Tham
    • Addex-tham
    • Tris, free base
    • 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-
    • Tris Amino
    • Aminotrimethylolmethane
    • Aminotris(hydroxymethyl)methane
    • Tris (buffering agent)
    • THAM-
    • 0.5M Tris-HCl
    • 1.5M Tris-HCl
    • Tris (hydroxymethyl)aminomethane
    • PB47623
    • Trizma(R) base, puriss. p.a., buffer substance, >=99.5%
    • Trizma(R) base, >=99.0% (T)
    • SMR000059179
    • TRIS-buffered saline (TBS, 10X) pH 7.6
    • TRIS-buffered saline (TBS, 10X) pH 7.4
    • Trizma(R) base, BioUltra, for molecular biology, >=99.8% (T)
    • NCGC00257164-01
    • NCGC00159412-03
    • Caswell No. 036
    • tris hydroxymethyl aminomethane
    • DS-014869
    • Tris acidimetric, NIST(R) SRM(R) 723e
    • CS-0201542
    • Trometamol (JAN/INN)
    • BCP05578
    • Tris(hydroxymethyl)aminomethane, ACS reagent, >=99.8%
    • HSDB 3408
    • Tox21_111645
    • NSC6365
    • 1,1,1-tris(hydroxymethyl)methanamine
    • Tox21_303167
    • TROMETAMOL (EP MONOGRAPH)
    • 83147-39-1
    • 2-amino-2-(hydroxyl-methyl)propane-1,3-diol
    • tris (hydroxymethyl) methylamine
    • UNII-023C2WHX2V
    • CHEMBL1200391
    • Triladyl
    • 2-(Hydroxymethyl)-2-amino-1,3-propanediol
    • SR-01000944234-1
    • 136760-04-8
    • C07182
    • MFCD00004679
    • 77-86-1
    • 1gng
    • Oprea1_677781
    • tris-amine
    • Tromethamine, meets USP testing specifications
    • Trizma(R) base, Primary Standard and Buffer, >=99.9% (titration), crystalline
    • HY-D0227D
    • DTXCID503723
    • Methylamine,1,1-tris(hydroxymethyl)-
    • 1,1,1-Tris(hydroxymethyl)-methylamine
    • THAM (TN)
    • TROMETHAMINE [VANDF]
    • J-610076
    • BP-13394
    • M02623
    • NCGC00159412-02
    • CS-0201543
    • TROMETAMOL [JAN]
    • WP QUAT (STRONG ANION EXCHANGER)
    • Tris-hydroxymethyl-aminomethan
    • 2-amino-2-methylol-propane-1,3-diol
    • DA-58763
    • EN300-21687
    • Tris(hydroxymethyl)aminomethane, Molecular Biology Grade
    • D00396
    • Trizma(R) base, certified reference material for titrimetry, certified by BAM, according to ISO 17025, >=99.5%
    • (tris(hydroxymethyl)aminomethane)
    • TROMETHAMINE [II]
    • Tox21_201646
    • Trizma(R) base, >=99.9% (titration), crystalline
    • TROMETAMOL [MART.]
    • Trometamole
    • Tris(hydroxymethyl)methylamine
    • 126850-08-6
    • NSC 6365
    • DTXSID2023723
    • 126850-05-3
    • NSC65434
    • TROMETAMOL [EP MONOGRAPH]
    • MFCD00132476
    • B05XX02
    • Trometamol [INN]
    • TROMETHAMINE [USP-RS]
    • NCGC00259195-01
    • Tromethamin
    • Tro.meta.mole
    • T2516
    • GTPL7328
    • STR03166
    • .beta.-D-ribo-Hexopyranose, 1,6-anhydro-3-deoxy-2-O-(1-methylethyl)-4-O-(phenylmethyl)-
    • Tromethamine (USP)
    • Trigmo base
    • AKOS000121321
    • 023C2WHX2V
    • Tris(hydroxymethyl)aminomethane, ultrapure
    • Tris-Amino
    • TROMETHAMINE [MI]
    • 2-(Hydroxymethyl)-2-amino-1, 3-propanediol
    • Methylamine, 1,1,1-tris(hydroxymethyl)-
    • AB00443859_03
    • 79261-03-3
    • Tris(hydroxymethyly)amino methane
    • Trizma(R) base, BioXtra, pH 10.5-12.0 (1 M in H2O), >=99.9% (titration)
    • SW219208-1
    • CS-0201544
    • Tris(hydroxymethyl)aminomethane, p.a., ACS reagent, 99.8%
    • NCIOpen2_001720
    • B05BB03
    • Tris-(hydroxymethyl)-aminomethane
    • W-104296
    • EP, USP, for cell culture test, inverted exclamation markY 99.9% (T)
    • Tris(hydroxymethyl)aminomethane, JIS special grade, >=99.0%
    • ABX (ANTIBODY EXCHANGER)
    • TROMETHAMINE [USP MONOGRAPH]
    • 2-Amino-2-hydroxymethylpropanediol
    • Tris(hydroxymethyl)aminomethane, Electrophoresis Grade
    • TRIS-buffered saline (TBS, 10X, high salt) pH 7.4
    • NSC-65434
    • CS-W018524
    • Tromethamine, Pharmaceutical Secondary Standard; Certified Reference Material
    • Trometamolum
    • THAM-E COMPONENT TROMETHAMINE
    • NCGC00159412-04
    • Tromethamine (USAN:USP)
    • Trometamol(Tris), inverted exclamation markY99.5%
    • F0001-1979
    • Trizma(R) base, anhydrous, free-flowing, Redi-Dri(TM), >=99.9%
    • Tris(hydroxymethyl)aminomethane ACS grade
    • SR-01000944234
    • TRS
    • 126850-03-1
    • WLN: Q1XZ1Q1Q
    • HY-D0227E
    • tris-(hydroxymethyl)methylamine
    • TRIS(HYDROXY-D-METHYL)AMINO-D2-METHANE, 98 ATOM % D
    • trishydroxymethylmethylamine
    • Tris(Hydroxymethyl)-Aminomethane
    • Z104509094
    • Tromethanmin
    • TROMETHAMINE (USP MONOGRAPH)
    • trometamolo
    • NCGC00159412-05
    • TROMETHAMINE [ORANGE BOOK]
    • 1h4n
    • MLS000028643
    • AMINO (NH2) NARROW-PORE MEDIA-NORMAL PHASE
    • Tris (hydroxymethyl)aminoethane
    • NS00002396
    • Tris-Base, molecular biology grade
    • BBL000011
    • tris(hydroxymethyl) aminomethane
    • STK379529
    • Trometamolum (INN-Latin)
    • 2-amino-2-(hydroxymethyl) propane-1,3-diol
    • 4-Anilino-1-(2-hydroxyethylamino)anthracene-9,11-dione
    • Tromethamine [USAN]
    • propane, 2-amino-1,3-dihydroxy-2-hydroxymethyl-
    • HMS3652L05
    • tris-(hydroxymethyl)-amino-methane
    • Trizma(R) base, BioUltra, >=99.8% (T)
    • s4176
    • AB00443859_04
    • Tromethamolum
    • Methanamine, 1,1,1-tris(hydroxymethyl)-
    • Methanamine,1,1-tris(hydroxymethyl)-
    • Trizma(R) base, Vetec(TM) reagent grade, >=99%
    • Trometamol(Tris),for molecular biology
    • 126850-06-4
    • TROMETAMOL (MART.)
    • Trometamol(Tris),Proteomics Grade
    • [tris(hydroxymethyl)aminomethane]
    • Tris(hydroxymethyl)aminomethane, ACS reagent, 99.9%
    • DB-091324
    • DB03754
    • Trometamol (part of FOSFOMYCIN TROMETAMOL)
    • Trometamol, European Pharmacopoeia (EP) Reference Standard
    • Trometamolum [INN-Latin]
    • Tris(hydroxymethyl)methanamine
    • TROMETHAMINE (USP-RS)
    • Tris(hydroxymethyl)aminomethane, ultrapure grade, >=99.9%
    • SBI-0653855.0001
    • HMS3885H09
    • Tris(hydroxymethyl)aminomethane, >=99.8%
    • BRD-K47978074-001-03-2
    • tris (hydroxymethyl) aminomethane
    • 2-Amino-2-methylol-1,3-propanediol
    • Tox21_111645_1
    • Tris(hydroxymethyl)aminomethane, >=99%
    • Q413961
    • TRIS Ultrapure, EP
    • Tris-hydroxymethylaminomethane
    • 1, 2-amino-2-(hydroxymethyl)-
    • 2-amino-2-[hydroxymethyl]-1,3-propandiol
    • EPA Pesticide Chemical Code 083901
    • Tris buffertris-hydroxymethyl-aminomethan
    • tris-hydroxymethyl-methylamine
    • CHEBI:9754
    • Sigma 7-9(R), >=99% (titration), crystalline
    • HY-D0227C
    • BRD-K47978074-001-02-4
    • 1,1,1-tris(hydroxymethyl)methylamine
    • 2-Amino-2-(hydroxymethyl)-1,3-propanediol;
    • InChI=1/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H
    • TROMETHAMINE [HSDB]
    • P17498
    • TRIS-buffered saline (TBS, 10X) pH 8.0
    • TRIS-buffered saline (TBS, 10X) pH 7.4, for Western blot
    • Trizma(R) base, tested according to Ph.Eur.
    • trishydroxymethyl aminomethane
    • Trizma(R) base, BioPerformance Certified, meets EP, USP testing specifications, cell culture tested, >=99.9% (titration)
    • CAS-77-86-1
    • Tromethamine, United States Pharmacopeia (USP) Reference Standard
    • NSC-6365
    • CCG-214012
    • bakerbond(tm) cyano (cn)
    • TROMETHAMINE COMPONENT OF THAM-E
    • Trizma(R) base, cell culture tested, >=99.9% (titration), crystalline
    • Methanamine, 1, 1,1-tris(hydroxymethyl)-
    • tris-buffer
    • Tro.meta.mol
    • TROMETAMOL [WHO-DD]
    • Tromethamine [USAN:USP]
    • SCHEMBL975
    • NCIOpen2_000263
    • TRIS-buffered saline (TBS, 20X) pH 7.4
    • TROMETHAMINE (II)
    • A0321
    • Tris-hydroxymethyl-aminomethan [German]
    • tris(hydroxymethyl)amino methane
    • EC 201-064-4
    • HY-D0227
    • EINECS 201-064-4
    • 2-amino-2-hydroxymethyl-propane-1
    • 2-Amino-2-(hydroxymethyl)-propane-1,3-diol
    • Trizma(R) base, puriss. p.a., >=99.7% (T)
    • AI3-03948
    • tris base solution
    • Aminotri(hydroxymethyl)methane
    • MDL: MFCD00004679
    • 인치: 1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2
    • InChIKey: LENZDBCJOHFCAS-UHFFFAOYSA-N
    • 미소: O([H])C([H])([H])C(C([H])([H])O[H])(C([H])([H])O[H])N([H])[H]
    • BRN: 741883

계산된 속성

  • 정밀분자량: 121.07400
  • 동위원소 질량: 121.074
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 4
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 8
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 54
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): -2.9
  • 토폴로지 분자 극성 표면적: 86.7
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 표면전하: 0

실험적 성질

  • 색과 성상: 백색 결정 또는 분말
  • 밀도: 1,353 g/cm3
  • 융해점: 167-172 °C (lit.)
  • 비등점: 219-220 °C/10 mmHg(lit.)
  • 플래시 포인트: 219-220°C/10mm
  • 굴절률: 1.4170 (estimate)
  • PH값: 10.5-12.0(4 m in water, 25 °C)
  • 용해도: H2O: 4 M at 20 °C, clear, colorless
  • 수용성: 550G/L(25ºC)
  • 안정성: Stable. Incompatible with bases, strong oxidizing agents. Protect from moisture.
  • PSA: 86.71000
  • LogP: -1.63890
  • 머크: 9772
  • 산도 계수(pKa): 8.1(at 25℃)
  • 용해성: 에탄올과 물에 용해되고 에탄올, 벤젠에 미용해되며 에탄올, 사염화탄소에 용해되지 않는다.
  • 증기압: 0.0±1.8 mmHg at 25°C
  • 민감성: Hygroscopic

Tris(hydroxymethyl)aminoethane 보안 정보

Tris(hydroxymethyl)aminoethane 세관 데이터

  • 세관 번호:29221980
  • 세관 데이터:

    ?? ?? ??:

    2922199090

    개요:

    2922199090. 기타 아미노알코올 및 그 에테르, 에스테르 및 그 소금 (산소기단을 1개 이상 함유한 경우는 제외).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 용도, 에탄올아민 및 그 소금의 색깔을 보고하고, 에탄올아민 및 그 소금류의 포장을 성명해야 한다

    요약:

    2922199090. 한 가지 이상의 산소 관능단을 함유한 아미노알코올을 제외한 기타 아미노알코올, 그들의 에테르와 에스테르;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

Tris(hydroxymethyl)aminoethane 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
BAI LING WEI Technology Co., Ltd.
3718102-1KG
Tris(hydroxymethyl)aminomethane electrophoresis grade
77-86-1
1KG
¥ 1220 2022-04-26
BAI LING WEI Technology Co., Ltd.
BI2888-1Kg
Tris Ultrapure
77-86-1
1Kg
¥ 836 2022-04-26
Enamine
EN300-21687-1.0g
2-amino-2-(hydroxymethyl)propane-1,3-diol
77-86-1 95%
1.0g
$26.0 2023-07-10
Enamine
EN300-21687-10.0g
2-amino-2-(hydroxymethyl)propane-1,3-diol
77-86-1 95%
10.0g
$32.0 2023-07-10
abcr
AB119984-100 g
Tris(hydroxymethyl)aminomethane, 99%; .
77-86-1 99%
100 g
€54.50 2023-07-20
Cooke Chemical
A7728612-100G
Tris(hydroxymethyl)aminomethane , ACS
77-86-1 ≥99.8%
100g
RMB 85.60 2025-02-21
Cooke Chemical
A7728612-500G
Tris(hydroxymethyl)aminomethane , ACS
77-86-1 ≥99.8%
500g
RMB 281.60 2025-02-21
Cooke Chemical
A7728512-10KG
Tris(hydroxymethyl)aminomethane , Standard buffer substance
77-86-1 ≥99.9%(titration)
10kg
RMB 2879.20 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R051679-400ml
Tris(hydroxymethyl)aminoethane
77-86-1 PH=7.4
400ml
¥330 2024-05-21
TRC
T892600-50g
Tromethamine
77-86-1
50g
$ 51.00 2023-09-05

Tris(hydroxymethyl)aminoethane 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ,  Nitromethane ;  20 min, 0 °C
1.2 5 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Hydrogen bromide Solvents: Water ;  45 °C; 3 h, 45 °C → 21 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  rt → 10 °C; 3 h, 10 °C
2.2 10 °C; 2 h, 10 °C → 25 °C
2.3 Solvents: Water ;  25 °C → 40 °C
3.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile ,  Water ;  1 h, 20 °C
3.2 Catalysts: Cuprous iodide ;  18 h, 20 °C → 75 °C
4.1 Reagents: Tetraethylammonium iodide ,  Tripotassium phosphate Solvents: Acetonitrile ,  Dichloromethane ;  21 h, 40 - 45 °C
5.1 Solvents: Acetone ,  Water
참조
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

합성회로 2

반응 조건
1.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
2.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
참조
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

합성회로 3

반응 조건
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  rt → 10 °C; 3 h, 10 °C
1.2 10 °C; 2 h, 10 °C → 25 °C
1.3 Solvents: Water ;  25 °C → 40 °C
2.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile ,  Water ;  1 h, 20 °C
2.2 Catalysts: Cuprous iodide ;  18 h, 20 °C → 75 °C
3.1 Reagents: Tetraethylammonium iodide ,  Tripotassium phosphate Solvents: Acetonitrile ,  Dichloromethane ;  21 h, 40 - 45 °C
4.1 Solvents: Acetone ,  Water
참조
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

합성회로 4

반응 조건
1.1 Catalysts: Acetic acid Solvents: Acetone ,  Water ;  rt → 34 °C; 11 h, 34 °C; 34 °C → 20 °C; 0.5 - 1.5 h, 20 °C
참조
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 9. Active Pharmaceutical Ingredient Process Development and Powder Properties
La Cruz, Thomas E. ; et al, Organic Process Research & Development, 2017, 21(8), 1174-1185

합성회로 5

반응 조건
1.1 Reagents: Tetraethylammonium iodide ,  Tripotassium phosphate Solvents: Acetonitrile ,  Dichloromethane ;  21 h, 40 - 45 °C
2.1 Solvents: Acetone ,  Water
참조
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

합성회로 6

반응 조건
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ,  Nitromethane ;  0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  20 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
3.1 Reagents: Potassium hydroxide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile ,  Water ;  12 h, 78 °C
3.2 Reagents: Lithium bromide
4.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
5.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
참조
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

합성회로 7

반응 조건
참조
Process for synthesizing phosphonomycin monotrometamol salt
, China, , ,

합성회로 8

반응 조건
1.1 Reagents: Lithium bromide
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
3.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
참조
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

합성회로 9

반응 조건
1.1 Solvents: Acetone ,  Water
참조
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

합성회로 10

반응 조건
1.1 Reagents: Chlorosulfonic acid
1.2 -
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
3.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
참조
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

합성회로 11

반응 조건
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
2.1 Reagents: Potassium hydroxide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile ,  Water ;  12 h, 78 °C
2.2 Reagents: Lithium bromide
3.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
4.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
참조
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

합성회로 12

반응 조건
1.1 Reagents: Tripotassium phosphate ,  Phosphorus(1+), bromotri-1-pyrrolidinyl-, (T-4)-, hexafluorophosphate(1-) (1:1) Solvents: (Trifluoromethyl)benzene ;  3 h, 20 °C; 2 h, 50 °C
1.2 Reagents: Sodium hydroxide Solvents: Isopropanol ;  80 °C
2.1 Reagents: Aluminum chloride Solvents: Dichloromethane ,  Nitromethane ;  0 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  20 °C
3.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
4.1 Reagents: Potassium hydroxide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile ,  Water ;  12 h, 78 °C
4.2 Reagents: Lithium bromide
5.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
6.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
참조
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

합성회로 13

반응 조건
1.1 Reagents: Cumene hydroperoxide ,  Methanesulfonyl chloride Solvents: Methanol ;  2 h, 30 °C; 30 °C → 20 °C
1.2 Reagents: Triethylamine ;  30 min, 20 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  2 h, 20 °C
2.1 Reagents: Hydrogen peroxide Catalysts: Methyltrioxorhenium Solvents: Dichloromethane ,  Water ;  24 h, 25 °C; 25 °C → 0 °C
2.2 Reagents: Disodium sulfide Solvents: Water ;  0 °C
2.3 Reagents: Tripotassium phosphate ,  Phosphorus(1+), bromotri-1-pyrrolidinyl-, (T-4)-, hexafluorophosphate(1-) (1:1) Solvents: (Trifluoromethyl)benzene ;  3 h, 20 °C; 20 °C → 50 °C; 2 h, 50 °C
2.4 Reagents: Sodium hydroxide Solvents: Isopropanol ;  50 °C → 80 °C; 12 h, 80 °C
2.5 Reagents: Hydrochloric acid Solvents: Isopropanol ;  30 min, 50 °C; 2 h, 50 °C → 5 °C
3.1 Reagents: Aluminum chloride Solvents: Dichloromethane ,  Nitromethane ;  20 min, 0 °C
3.2 5 h, 0 °C
3.3 Reagents: Sodium hydroxide Solvents: Water
3.4 Reagents: Hydrogen bromide Solvents: Water ;  45 °C; 3 h, 45 °C → 21 °C
4.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  rt → 10 °C; 3 h, 10 °C
4.2 10 °C; 2 h, 10 °C → 25 °C
4.3 Solvents: Water ;  25 °C → 40 °C
5.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile ,  Water ;  1 h, 20 °C
5.2 Catalysts: Cuprous iodide ;  18 h, 20 °C → 75 °C
6.1 Reagents: Tetraethylammonium iodide ,  Tripotassium phosphate Solvents: Acetonitrile ,  Dichloromethane ;  21 h, 40 - 45 °C
7.1 Solvents: Acetone ,  Water
참조
Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068
Chen, Ke; et al, Journal of Organic Chemistry, 2014, 79(18), 8757-8767

합성회로 14

반응 조건
1.1 Reagents: Potassium hydroxide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile ,  Water ;  12 h, 78 °C
1.2 Reagents: Lithium bromide
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
3.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
참조
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

합성회로 15

반응 조건
1.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
참조
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

합성회로 16

반응 조건
1.1 Reagents: Potassium iodide ,  Phosphorus trichloride ,  Hydrogen peroxide
1.2 -
2.1 Reagents: Chlorosulfonic acid
2.2 -
3.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ;  45 °C
4.1 Reagents: Acetic acid Solvents: Acetone ,  Water ;  35 °C
참조
Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis
Chen, Ke; et al, Organic Process Research & Development, 2017, 21(8), 1110-1121

Tris(hydroxymethyl)aminoethane Raw materials

Tris(hydroxymethyl)aminoethane Preparation Products

Tris(hydroxymethyl)aminoethane 공급 업체

Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:77-86-1)Tris(hydroxymethyl)aminoethane
주문 번호:3368876
인벤토리 상태:in Stock
재다:Company Customization
순결:98%
마지막으로 업데이트된 가격 정보:Friday, 18 April 2025 17:08
가격 ($):discuss personally

Tris(hydroxymethyl)aminoethane 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:77-86-1)THAM
A839250
순결:99%/99%
재다:5kg/2.5kg
가격 ($):184.0/164.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:77-86-1)Tris(hydroxymethyl)aminomethane
sfd18806
순결:99.9%
재다:200kg
가격 ($):문의